Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13560365
Molecular Formula: C8H10F3N3O2
Molecular Weight: 237.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10F3N3O2 |
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Molecular Weight | 237.18 g/mol |
IUPAC Name | ethyl 3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-14(13-6(5)12)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,13) |
Standard InChI Key | KKCFMEICHLHMRY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN(N=C1N)CC(F)(F)F |
Canonical SMILES | CCOC(=O)C1=CN(N=C1N)CC(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrazole Framework
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as the structural backbone of this compound. In ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, the ring is substituted at positions 1, 3, and 4, creating a sterically and electronically unique profile. The trifluoroethyl group at position 1 introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the amino group at position 3 contributes basicity and hydrogen-bonding potential .
Substituent Effects
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Trifluoroethyl Group (-CFCF): This substituent enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics.
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Amino Group (-NH): Positioned at C3, this group enables participation in hydrogen bonding and serves as a site for further functionalization .
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Ethyl Carboxylate (-COOEt): The ester moiety at C4 provides a handle for hydrolysis or transesterification reactions, facilitating derivatization .
Spectroscopic and Crystallographic Insights
While X-ray crystallographic data specific to this compound are unavailable, studies on analogous trifluoromethyl-substituted pyrazoles reveal key structural trends. For example, 3,5-bis(trifluoromethyl)pyrazole forms tetramers via N–H···N hydrogen bonds in the solid state, with dynamic proton disorder influencing its supramolecular architecture . Such findings suggest that the trifluoroethyl group in ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate may similarly influence crystal packing and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 237.18 g/mol | |
CAS Registry Number | 1881295-58-4 | |
Synonyms | SCHEMBL20098732, MFCD28155651 |
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis of ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically proceeds through sequential functionalization of the pyrazole ring. A plausible route involves:
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Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds to generate the pyrazole core.
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Trifluoroethylation: Introduction of the trifluoroethyl group via nucleophilic substitution or radical-mediated processes under inert atmospheres.
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Esterification: Coupling of the carboxylic acid intermediate with ethanol to yield the ethyl carboxylate .
Critical parameters include temperature control during trifluoroethylation to minimize side reactions and the use of polar aprotic solvents like DMF to enhance reaction homogeneity.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield Optimization Factors |
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Trifluoroethylation | CFCHI, KCO, DMF, 0–5°C | Slow addition of alkylating agent |
Esterification | Ethanol, HSO, reflux | Excess ethanol to drive equilibrium |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups and fluorinated substituents. While empirical data are scarce, analogies to similar pyrazole esters suggest miscibility with acetone and dichloromethane but limited aqueous solubility . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments .
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